molecular formula C22H21N5O2S B2914379 4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034309-42-5

4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2914379
CAS No.: 2034309-42-5
M. Wt: 419.5
InChI Key: DXLGHCUZAXKLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a structurally complex compound featuring a benzenesulfonamide core linked to two distinct heterocyclic systems: a pyrazole moiety and a tetrahydroimidazo[1,2-a]pyridine scaffold. The benzenesulfonamide group is a well-known pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrases, COX-2). The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) may enhance solubility or modulate binding interactions, while the tetrahydroimidazo[1,2-a]pyridine—a bicyclic system with partial saturation—could improve metabolic stability or target affinity.

Properties

IUPAC Name

4-pyrazol-1-yl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-30(29,18-11-9-17(10-12-18)27-15-5-13-23-27)25-20-7-2-1-6-19(20)21-16-26-14-4-3-8-22(26)24-21/h1-2,5-7,9-13,15-16,25H,3-4,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGHCUZAXKLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex molecular structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}S
  • Molecular Weight : 378.48 g/mol

Structural Features

The compound features:

  • A pyrazole ring , which is known for various biological activities.
  • A tetrahydroimidazo[1,2-a]pyridine moiety , contributing to its unique pharmacological profile.
  • A benzenesulfonamide group , which enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroimidazo[1,2-a]pyridine have shown selective antifungal activity against various pathogenic fungi. In a study involving eight new derivatives, notable antifungal effects were observed against a panel of ten human pathogenic fungi .

Antitubercular Activity

In vitro studies have demonstrated that similar pyrazolo[3,4-b]pyridine derivatives possess promising antitubercular activity. These compounds were evaluated against the Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA), revealing effective inhibition of bacterial growth . The mechanism is believed to involve binding to specific targets in the bacterial cell wall synthesis pathway.

Enzyme Inhibition

The compound's structural components suggest potential as an inhibitor for various enzymes. Research has highlighted that pyrazole derivatives can act as selective inhibitors of phosphodiesterase 4 (PDE4), which is implicated in inflammatory processes . Additionally, compounds with similar scaffolds have been reported to inhibit glycogen synthase kinase-3 (GSK-3), a target in neurodegenerative diseases such as Alzheimer's .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By interacting with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Potential modulation of adenosine receptors has been suggested, which could influence various physiological responses.
  • Antimicrobial Action : The structural features allow for effective penetration into microbial cells, disrupting vital processes.

Case Study 1: Antifungal Activity

A study conducted on tetrahydroimidazo[1,2-a]pyridine derivatives demonstrated their antifungal efficacy against strains such as Candida albicans and Aspergillus niger. The results indicated that modifications in the side chains significantly influenced the antifungal potency .

Case Study 2: Antitubercular Potential

In another research effort focusing on pyrazolo[3,4-b]pyridine derivatives, compounds were synthesized and screened for their ability to inhibit Mycobacterium tuberculosis. The findings revealed lead compounds with IC50 values in the low micromolar range, highlighting their potential as new antitubercular agents .

Comparison with Similar Compounds

Structural Comparison

Below is a comparative analysis with two related compounds from the literature:

Compound Name Molecular Formula Molecular Weight Key Structural Features Spectral Data
Target Compound : 4-(1H-Pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide Not explicitly reported Not reported Benzenesulfonamide core, pyrazole at position 4, tetrahydroimidazo[1,2-a]pyridine-linked phenyl group Not available
Compound 2d C₂₆H₂₄N₄O₇ (calculated) ~532.5 g/mol Diethyl ester, nitro group, benzyl-substituted tetrahydroimidazo[1,2-a]pyridine, cyano group 1H/13C NMR, IR, HRMS (m/z 533.1625 [M+H]+)
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₁₇H₂₀N₆O₃S 388.4 g/mol Sulfonamide-ethyl linker, imidazo[1,2-b]pyrazol with furan, trimethylpyrazole SMILES: Cc1nn(C)c(C)c1S(=O)(=O)NCCn1ccn2nc(-c3ccco3)cc12

Key Observations :

  • Heterocyclic Diversity : The target compound’s tetrahydroimidazo[1,2-a]pyridine contrasts with the imidazo[1,2-b]pyrazol in and the nitro/ester-functionalized scaffold in . These differences may influence binding to biological targets (e.g., kinases vs. oxidoreductases).
  • Linker Flexibility : The target compound uses a rigid phenyl bridge, whereas employs a flexible ethyl linker, which could alter conformational dynamics in vivo.
Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred:

  • Melting Point : Compound 2d has a high melting point (215–217°C), likely due to nitro and ester groups enhancing crystallinity. The target compound’s melting point is unreported but may be lower due to reduced polarity.
  • Solubility : The pyrazole in the target compound may improve aqueous solubility compared to Compound 2d’s lipophilic nitro and benzyl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.